Halogen‑Dependent T3SS Inhibitory Potency – Iodo vs. Bromo & Chloro Analogs
In a systematic SAR study of phenoxyacetamide T3SS inhibitors, the 4‑iodophenoxy analog consistently exhibited greater potency than its 4‑bromo and 4‑chloro counterparts [1]. The parent scaffold (4‑H) showed no detectable inhibition, while the iodo substitution achieved the largest potency gain relative to hydrogen among all halogen substitutions tested [1].
| Evidence Dimension | T3SS inhibition IC₅₀ shift upon 4‑halogen substitution |
|---|---|
| Target Compound Data | Not directly measured for N‑cyclopentyl-2-(4‑iodophenoxy)acetamide; SAR trend extracted from matched molecular pairs in the phenoxyacetamide T3SS series. |
| Comparator Or Baseline | 4‑H: >100 µM (inactive); 4‑Cl: ~10‑fold improvement over 4‑H; 4‑Br: ~30‑fold improvement; 4‑I: ~100‑fold improvement over 4‑H in the most optimized background. |
| Quantified Difference | Iodo substitution provides approximately 3‑fold greater potency than bromo and ~10‑fold greater than chloro in matched T3SS inhibitor pairs. |
| Conditions | Promoter‑reporter assay in P. aeruginosa PAO1 ExoS‑lacZ strain; compounds tested at 0.1–100 µM. |
Why This Matters
The 4‑iodo substituent is critical for maximizing T3SS inhibitory activity; switching to a cheaper bromo or chloro analog may result in 3‑ to 10‑fold loss of potency, jeopardizing the biological phenotype.
- [1] D. K. Pal et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg. Med. Chem. 2015, 23, 1027–1043. DOI: 10.1016/j.bmc.2015.01.011. View Source
